molecular formula C8H10NO6P B1678522 Pyridoxal phosphate CAS No. 54-47-7

Pyridoxal phosphate

Cat. No.: B1678522
CAS No.: 54-47-7
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Description

Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in a variety of enzymatic reactions. It is essential for the metabolism of amino acids, neurotransmitters, and other biomolecules. This compound is involved in over 100 different reactions in human metabolism, primarily in amino acid biosynthetic and degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxal phosphate can be synthesized through several methods. One common method involves the reaction of pyridoxal with phosphoric acid. The process typically includes the formation of a Schiff base intermediate, which is then phosphorylated to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of pyridoxine or pyridoxamine using pyridoxal kinase and pyridoxamine-phosphate oxidase. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal phosphate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Functions

Pyridoxal phosphate is integral to numerous enzymatic reactions, particularly those involving amino acids. It acts as a cofactor for over 140 enzymes, facilitating processes such as:

  • Transamination : The transfer of amino groups between amino acids and keto acids.
  • Decarboxylation : The removal of carboxyl groups from amino acids.
  • Racemization : The conversion of one enantiomer of an amino acid to another.
  • Elimination Reactions : Including β- and γ-elimination.

The versatility of this compound is attributed to its ability to stabilize carbanionic intermediates during these reactions, which is essential for the catalytic activity of PLP-dependent enzymes .

Cancer Treatment

Recent studies have highlighted the potential of this compound in oncology. For instance, research indicated that treatment with this compound significantly inhibited cell proliferation in various pituitary tumor cell lines. In one study, doses ranging from 10 to 1000 μM resulted in up to 90% reduction in cell numbers after four days. The mechanism appears to involve cell cycle arrest and apoptosis induction, suggesting its potential as a therapeutic agent for hormone-secreting pituitary adenomas .

Cell LineReduction in Cell Proliferation (%)Dose (μM)
MMQUp to 81%10-1000
GH3Up to 64%10-1000
AtT-20Up to 90%10-1000

Neurological Disorders

This compound has also been investigated for its role in neurological health. It is involved in the synthesis of neurotransmitters such as serotonin and dopamine. Deficiencies in vitamin B6 can lead to neurological disorders, highlighting the importance of this compound in maintaining cognitive function and mood regulation .

Agricultural Applications

In agriculture, this compound plays a role in plant metabolism and growth regulation. Studies have identified proteins responsible for maintaining this compound homeostasis in plants like Arabidopsis thaliana. These proteins are essential for managing the coenzyme's levels, which directly impact amino acid metabolism and hormone responses .

Table: Role of this compound Homeostasis Proteins

Protein TypeFunctionOrganism
PLP Homeostasis ProteinsRegulate PLP levels for metabolic functionsArabidopsis thaliana

Research Insights

Recent research has expanded our understanding of this compound's role beyond traditional enzymatic functions:

  • Enzyme-independent Reactions : Studies have shown that this compound can catalyze reactions without enzymes, such as the breakdown of cysteine, indicating broader applications in metabolic engineering .
  • Inhibition Studies : Investigations into inhibitors like 7,8-dihydroxyflavone revealed competitive inhibition of pyridoxal phosphatase, suggesting potential therapeutic targets for enhancing or inhibiting PLP activity .

Mechanism of Action

Pyridoxal phosphate acts as a coenzyme by forming a Schiff base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. This linkage allows this compound to stabilize carbanionic intermediates during enzymatic reactions. The compound’s ability to act as an electron sink is crucial for its role in various biochemical transformations .

Comparison with Similar Compounds

    Pyridoxine: The alcohol form of vitamin B6.

    Pyridoxamine: The amine form of vitamin B6.

    Pyridoxine phosphate: The phosphorylated form of pyridoxine.

    Pyridoxamine phosphate: The phosphorylated form of pyridoxamine

Uniqueness of Pyridoxal Phosphate: this compound is unique due to its ability to participate in a wide variety of enzymatic reactions, including transamination, decarboxylation, and racemization. Its role as an electron sink and its involvement in stabilizing reaction intermediates make it indispensable in metabolic pathways .

Biological Activity

Pyridoxal phosphate (PLP) is the active form of vitamin B6 and serves as a crucial coenzyme in numerous biochemical reactions. Its biological activity is primarily linked to its role in amino acid metabolism, neurotransmitter synthesis, and various enzymatic processes. This article explores the multifaceted biological activities of PLP, supported by data tables and research findings.

1. Role in Enzymatic Reactions

PLP functions as a cofactor for over 140 different enzymes, particularly those involved in amino acid metabolism. The key enzymatic activities associated with PLP include:

  • Decarboxylation : PLP is essential for the decarboxylation of amino acids, converting them into neurotransmitters.
  • Transamination : It facilitates the transfer of amino groups between amino acids and α-keto acids, crucial for amino acid synthesis and degradation.
  • Racemization : PLP aids in the conversion of L-amino acids to D-amino acids, which are important for various physiological functions.

The following table summarizes some of the critical enzymes that require PLP as a cofactor:

Enzyme Reaction Biological Importance
Aromatic L-amino acid decarboxylaseConverts 5-HTP to serotoninNeurotransmitter synthesis
L-histidine decarboxylaseConverts histidine to histamineImmune response and neurotransmission
Glutamic acid decarboxylase (GAD)Converts glutamate to GABAInhibition in the central nervous system
Ornithine carboxylaseConverts ornithine to citrullineUrea cycle and nitrogen metabolism

2. Neurotransmitter Synthesis

PLP plays a pivotal role in synthesizing key neurotransmitters, which are vital for brain function and mood regulation. The following neurotransmitters are synthesized with the help of PLP:

  • Serotonin : Derived from 5-hydroxytryptophan (5-HTP), low levels of PLP can lead to decreased serotonin production, potentially contributing to mood disorders.
  • GABA : The conversion of glutamate to GABA is crucial for inhibitory signaling in the brain; deficiencies in PLP can lead to neurological issues such as seizures .
  • Histamine : Synthesized from histidine, histamine plays a significant role in immune responses and gastric function.

3. Case Studies and Clinical Research

Recent studies have highlighted the importance of PLP in various health conditions:

  • A study on pediatric epilepsy patients demonstrated that supplementation with this compound improved seizure control, indicating its therapeutic potential in managing neurological disorders .
  • Research has shown that low levels of PLP are associated with increased risk factors for cardiovascular diseases and metabolic disorders. In particular, individuals with insulin resistance exhibited significantly lower plasma levels of PLP .

4. Implications of Deficiency

Vitamin B6 deficiency can lead to several health issues due to impaired PLP function:

  • Neurological Disorders : Insufficient PLP levels can result in seizures, depression, and cognitive decline.
  • Anemia : PLP is involved in heme synthesis; thus, its deficiency can lead to microcytic anemia.
  • Immune Dysfunction : Low levels of PLP can impair immune responses due to reduced synthesis of histamine and other immune mediators .

5. Conclusion

The biological activity of this compound is extensive and critical for numerous metabolic processes. Its role as a coenzyme in enzymatic reactions related to amino acid metabolism underscores its importance in both health and disease management. Ongoing research continues to explore the therapeutic applications of PLP supplementation in various clinical settings.

Q & A

Basic Research Questions

Q. How can pyridoxal 5'-phosphate (PLP) concentrations be accurately quantified in plasma samples?

PLP levels in plasma can be measured using a radioenzymatic assay. In this method, plasma is diluted with potassium acetate buffer (pH 5.5), and tyrosine α-decarboxylase is added to catalyze the conversion of [³H]tyrosine to [³H]tyramine, a reaction dependent on endogenous PLP. The generated tyramine is extracted with ethyl acetate and quantified via liquid scintillation counting. Calibration with a PLP standard curve (0.47–6.25 nmol/L) ensures accuracy, with interassay coefficients of variation ≤4.6% and recovery rates of 87–109% .

Q. What is the role of PLP as a cofactor in enzymatic reactions, and how is this experimentally validated?

PLP serves as an essential cofactor for aminotransferases, decarboxylases, and other enzymes by stabilizing catalytic intermediates. For example, in bacterial 2-methylalanine catabolism, PLP-dependent decarboxylation is confirmed by dialyzing cellular extracts to remove endogenous PLP, followed by reconstitution with exogenous PLP and monitoring CO₂ production via gas chromatography. Activity restoration upon PLP addition validates its cofactor role .

Q. How should researchers account for PLP instability in experimental solutions?

PLP decomposes at 2–4% per month at 0°C and 5–7% at room temperature. To mitigate this, store PLP in solid form at -20°C and prepare fresh solutions in neutral or alkaline buffers. Acidic conditions (pH <5) accelerate hydrolysis, particularly at elevated temperatures .

Advanced Research Questions

Q. How can PLP derivatives be rationally designed for subtype-specific P2X receptor antagonism?

Structural insights from cryo-EM studies (e.g., hP2X1 and pdP2X7) reveal that non-conserved residues (e.g., Lys215/Lys249 in hP2X1) mediate PLP derivative binding. Mutagenesis (e.g., Asp170Ala in hP2X1) combined with molecular docking identifies interactions critical for subtype specificity. Introducing bulky aromatic groups to PLP derivatives (e.g., PPADS) enhances selectivity by exploiting steric and electrostatic differences between receptor subtypes .

Q. How can contradictory epidemiological findings on PLP and cardiovascular risk be reconciled?

While some studies associate low PLP with coronary heart disease (CHD) risk (adjusted RR = 0.28 for highest vs. lowest quintile) , others highlight homocysteine-independent PLP effects (OR = 4.3 for PLP <20 nmol/L) . These discrepancies arise from variations in study design (e.g., case-cohort vs. cross-sectional), adjustment for confounders (e.g., folate/B12 status), and population demographics (e.g., sex-specific effects). Meta-analyses stratifying by these factors are recommended to resolve contradictions .

Q. What experimental approaches elucidate PLP’s interaction with mitochondrial transporters?

Homology modeling and docking simulations (e.g., mitochondrial citrate transport protein) identify PLP-binding residues (e.g., Lys-83, Arg-181). Site-directed mutagenesis of these residues, followed by functional assays (e.g., citrate uptake inhibition), validates PLP’s role in blocking transport pathways. Ionic interactions between PLP’s phosphate group and basic residues (e.g., Arg-276) are critical for binding .

Q. How does acetaldehyde mediate ethanol-induced depletion of hepatic PLP?

Acetaldehyde displaces PLP from protein-binding sites (e.g., tyrosine aminotransferase), exposing it to phosphatase-mediated hydrolysis. In hepatocyte models, inhibiting acetaldehyde metabolism (e.g., with cyanamide) reduces PLP levels by 40% within 80 minutes. Kinetic assays show mixed competitive-noncompetitive inhibition of PLP-dependent enzymes by acetaldehyde, further reducing cofactor availability .

Q. What strategies optimize PLP-dependent enzyme activity in vitro?

  • Cofactor regeneration : Include keto acids (e.g., pyruvate) to regenerate PLP from pyridoxamine phosphate via transamination .
  • Dialysis : Remove endogenous inhibitors by dialyzing enzyme extracts against dilute buffer (e.g., 5×10⁻⁵ M phosphate, pH 7.0) .
  • Substrate inhibition avoidance : Use saturating but non-inhibitory substrate concentrations (e.g., <0.008 M pyruvate) to maintain linear reaction kinetics .

Properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
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InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
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InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
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Molecular Formula

C8H10NO6P
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DSSTOX Substance ID

DTXSID4048351
Record name Pyridoxal phosphate
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Molecular Weight

247.14 g/mol
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Physical Description

Light yellow powder; [Acros Organics MSDS], Solid
Record name Pyridoxal 5-phosphate
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Solubility

Appreciable, 28 mg/mL
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Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex., MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.
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CAS No.

54-47-7
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Melting Point

255 °C
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Synthesis routes and methods

Procedure details

Synthesis of (2E)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B271) and (2Z)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B272): To 100 mM sodium phosphate buffer pH 7.4 (3.57 ml) were added #B129 (7 mg, in 0.23 ml DMSO, 1 eq.), isopropylamine (1.475 ml of a 1 M solution made in phosphate buffer pH 3, giving a solution of pH ˜7, 100 eq.), pyridoxal phosphate (0.295 ml of a 50 mM solution in phosphate buffer pH 7.4, 1 eq.), and ATA-P2-B01 enzyme preparation (33 mg, in 0.33 ml phosphate buffer pH 7.4, Codexis, lot #D11134, R-selective for acetophenone). After incubation at 30° C., 200 rpm for 19 hours, pH was adjusted to ˜12 with sodium hydroxide and the reaction was extracted seven times with equal volume of ethylacetate. The solvent was evaporated under reduced pressure, the residue resuspended in 0.25 ml acetonitrile/water 1:1, filtered and purified by reverse phase chromatography in a total of 10 runs (Method I). The fractions with retention time of 10 and 13 min were collected and neutralized with ammonium hydroxide before freeze-drying to afford #B271 and #B272, respectively, as white solids.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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